molecular formula C19H18F3N7O2 B2811657 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 1797333-11-9

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

カタログ番号: B2811657
CAS番号: 1797333-11-9
分子量: 433.395
InChIキー: CQVSDYAIIFSVOH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position, linked via a piperazine bridge to a phenoxy ethanone group bearing a trifluoromethyl (CF₃) substituent at the 3-position. The structural complexity of this molecule combines heterocyclic motifs (pyridazine, triazole) and a piperazine scaffold, which are common in pharmaceuticals targeting neurological and antimicrobial pathways . The CF₃ group enhances lipophilicity and metabolic stability, a design strategy observed in other bioactive molecules .

特性

IUPAC Name

1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N7O2/c20-19(21,22)14-2-1-3-15(10-14)31-11-18(30)28-8-6-27(7-9-28)16-4-5-17(26-25-16)29-13-23-12-24-29/h1-5,10,12-13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVSDYAIIFSVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.

    Synthesis of the pyridazine ring: This might involve the reaction of hydrazine with a suitable dicarbonyl compound.

    Coupling with piperazine: The pyridazine derivative can be coupled with piperazine using a suitable coupling agent like EDCI or DCC.

    Attachment of the phenoxy group: The final step could involve the reaction of the intermediate with a trifluoromethyl phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. Notably:

  • Cytotoxicity : A related compound demonstrated high cytotoxicity against cancer cell lines such as BT-474, with an IC50 value of 0.99 μM. This effect is attributed to apoptosis induction and cell cycle arrest at sub-G1 and G2/M phases.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects using MTT assays, revealing significant apoptosis in BT-474 cells. Flow cytometry analysis indicated increased sub-G1 populations, confirming cell death.

Antimicrobial Properties

The compound's pyridazine derivatives have shown promising antimicrobial activities. Studies have demonstrated that certain derivatives effectively inhibit bacterial growth, suggesting that the triazole and pyridazine components contribute to these effects.

Case Study: Antimicrobial Efficacy

Research focused on evaluating the antimicrobial properties against various bacterial strains found that specific substitutions on the pyridazine ring enhanced antibacterial activity, providing insights into structure-activity relationships.

Summary of Biological Activities

Biological ActivityIC50 Value (μM)Cell Line/OrganismMechanism
Cytotoxicity0.99BT-474Apoptosis induction
Antibacterial ActivityVariesVarious bacteriaErgosterol inhibition

Structural Information

PropertyDetails
InChIInChI=1S/C23H29N7O2/c1-4...
InChI KeyIZTKGSZAVVHYOJ-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)...

作用機序

The mechanism of action of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The triazole ring could participate in hydrogen bonding or π-π interactions, while the trifluoromethyl group might enhance binding affinity through hydrophobic interactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name / Identifier Core Heterocycle Piperazine Substituent Aryl/Ethanone Substituent Key Functional Differences
Target Compound Pyridazine + Triazole 6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl 3-(trifluoromethyl)phenoxy Unique triazole-pyridazine-piperazine linkage
1-{4-[3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone Triazolo-pyrimidine 3-(3-fluorophenyl)triazolo-pyrimidine 4-methylphenoxy Pyrimidine core vs. pyridazine; CF₃ vs. methyl
MK29 (1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone) None 4-(trifluoromethyl)phenyl Ethanone (unsubstituted) Lacks heterocyclic core; simpler ethanone
MK47 (2-(4-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone) None 4-(trifluoromethyl)phenyl Thiophene-acetic acid derivative Thiophene substituent; no triazole/pyridazine
Compound [8a–c] from Pyrazole + Triazole None Varied aryl azides Pyrazole instead of pyridazine; no CF₃ group

生物活性

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in areas such as antimicrobial, anticancer, and enzyme inhibition. This article reviews the biological activity of this compound based on existing literature and experimental findings.

Structural Overview

The compound can be broken down into several key components:

  • Pyridazine Ring : Known for various biological activities including antibacterial and antifungal effects.
  • Triazole Moiety : Often associated with antifungal properties and has been explored for its role in drug design.
  • Piperazine Linkage : Commonly found in pharmaceuticals for its ability to enhance bioactivity and selectivity.
  • Trifluoromethyl Phenoxy Group : This substitution can increase lipophilicity and influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyridazine and triazole exhibit significant antimicrobial properties. For instance, compounds containing a pyridazine structure have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The potential of the triazole moiety in enhancing antifungal activity is also well-documented, making this compound a candidate for further antimicrobial studies.

Anticancer Properties

The cytotoxicity of similar triazole-containing compounds has been evaluated in various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line . This suggests that the target compound may also possess significant anticancer activity, warranting further investigation into its mechanism of action and efficacy.

Enzyme Inhibition

The piperazine component is known to interact with various enzymes. Studies have shown that related compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . The structural features of the target compound suggest it may similarly inhibit AChE or other enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Evaluation :
    • A study synthesized several pyridazine derivatives and tested their antimicrobial efficacy. The results indicated that specific substitutions on the pyridazine ring significantly enhanced antibacterial activity against E. coli and S. aureus .
  • Cytotoxicity Assessment :
    • In vitro tests on triazole derivatives showed promising cytotoxic effects against various cancer cell lines, indicating a potential role for the target compound in cancer therapy .
  • Enzyme Interaction Studies :
    • Research focusing on piperazine derivatives revealed their potential as dual inhibitors of AChE and butyrylcholinesterase (BChE), highlighting their therapeutic applications in neurodegenerative diseases .

Data Tables

Activity TypeReferenceObserved Effect
AntimicrobialCunha et al., 2003Effective against Gram (+) and (-) bacteria
CytotoxicityÖzçelik et al., 2010IC50 = 0.99 μM against BT-474
Enzyme InhibitionÖzdemir et al., 2017Inhibition of AChE

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

Answer: The synthesis of this compound involves multi-step reactions, including coupling of the triazole-pyridazine core with piperazine and subsequent phenoxy-ethanone functionalization. Key steps include:

  • Coupling Reactions : Use of palladium catalysts or copper-mediated Ullmann-type couplings for triazole-pyridazine and piperazine linkage .
  • Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) under inert atmospheres enhance reactivity .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization (e.g., ethanol/chloroform mixtures) ensures purity .
    Critical Parameters : Temperature control (60–100°C), stoichiometric ratios (1:1.2 for amine:carbonyl), and catalyst loading (5–10 mol%) maximize yields .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the triazole-pyridazine core and piperazine linkage. For example, aromatic protons in the pyridazine ring appear as doublets (δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ at ~464.15 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and identifies byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

Answer: Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin) across studies .
  • Structural Validation : Compare with analogs (e.g., triazolopyrimidine derivatives in ’s table) to isolate activity-contributing groups.
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinase domains, clarifying mechanistic variations .

Q. What strategies are recommended for designing derivatives to improve solubility without compromising bioactivity?

Answer:

  • Substituent Modification : Introduce hydrophilic groups (e.g., hydroxyl or polyethylene glycol) at the phenoxy or piperazine positions .
  • Salt Formation : Trifluoromethylphenoxy groups may form sodium salts to enhance aqueous solubility .
  • Prodrug Approaches : Mask hydrophobic moieties with enzymatically cleavable esters .
    Validation : Assess logP values (target <3) via shake-flask methods and cytotoxicity in parallel .

Q. How should researchers evaluate the compound’s potential as a dual-action therapeutic (e.g., anticancer and CNS activity)?

Answer:

  • In Vitro Profiling :
    • Anticancer : MTT assays against tumor cell lines (e.g., MCF-7, A549) and apoptosis markers (caspase-3 activation) .
    • CNS Activity : Radioligand binding assays for serotonin/dopamine receptors (e.g., 5-HT2A, D2) .
  • In Vivo Models : Pharmacokinetic studies in rodents to assess blood-brain barrier penetration (e.g., brain/plasma ratio) .

Q. What methodologies are critical for studying metabolic stability and toxicity?

Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolites via LC-MS/MS .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Ames Test : Bacterial reverse mutation assay (OECD 471) for genotoxicity risk .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in solubility predictions versus experimental data?

Answer:

  • Computational vs. Experimental : Compare COSMO-RS (theoretical) with experimental shake-flask results. Adjust for ionization (pKa via potentiometric titration) .
  • Polymorphism Screening : X-ray diffraction (XRPD) identifies crystalline forms with varying solubility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。